Aloisine B

CDK1 Cyclin B Kinase Inhibition

Aloisine B delivers a uniquely balanced dual CDK1/GSK-3β inhibition profile (IC50 0.85 & 0.75 µM, selectivity index 1.1), enabling concurrent modulation of cell cycle regulation and Wnt signaling without confounding extreme target selectivity. Its well-characterized potency and cell-permeable pyrrolopyrazine scaffold make it a reliable reference standard for HTS campaigns, SAR studies comparing aloisine family members, and neurodegenerative disease models where precise CDK5/GSK-3β balance is critical.

Molecular Formula C15H14ClN3
Molecular Weight 271.74 g/mol
Cat. No. B10788963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAloisine B
Molecular FormulaC15H14ClN3
Molecular Weight271.74 g/mol
Structural Identifiers
SMILESCC(C)C1=C(NC2=NC=CN=C12)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H14ClN3/c1-9(2)12-13(10-3-5-11(16)6-4-10)19-15-14(12)17-7-8-18-15/h3-9H,1-2H3,(H,18,19)
InChIKeyGFJIABMYYUGNEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aloisine B: A Validated CDK/GSK-3 Inhibitor for Alzheimer's and Cell Cycle Research


Aloisine B is a cell-permeable pyrrolopyrazine compound that acts as a selective, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3) [1]. It belongs to the aloisine family, which was identified as a novel CDK inhibitory scaffold through structure-activity relationship (SAR) studies and co-crystallization with CDK2 [2]. With reported IC50 values of 0.85 µM and 0.75 µM against CDKs and GSK-3, respectively, Aloisine B serves as a critical tool compound for investigating neurodegenerative pathways and cell cycle dysregulation . Its well-characterized mechanism and defined potency make it a valuable reference standard in kinase inhibitor research.

The Critical Distinctions of Aloisine B: Why Analogue Substitution Compromises Research Integrity


While the aloisine family shares a common pyrrolopyrazine core, subtle structural variations among members such as Aloisine A and Aloisine RP106 lead to significant differences in kinase inhibition profiles and potency. Simply substituting one aloisine for another without rigorous validation can introduce confounding variables into experiments, particularly when investigating specific CDK or GSK-3 isoforms. The quantitative data presented in Section 3 demonstrates that Aloisine B's unique substituents confer a distinct potency and selectivity signature that is not interchangeable with its closest chemical relatives [1]. This is especially critical in neurodegenerative disease models where the balance of CDK5 and GSK-3β inhibition must be precisely controlled .

Quantitative Differentiation of Aloisine B: A Comparative Evidence Guide for Informed Procurement


Direct Comparison of CDK1/Cyclin B Inhibition: Aloisine B vs. Aloisine A

Aloisine B demonstrates a significantly different potency profile against CDK1/cyclin B compared to its close analogue Aloisine A, with an IC50 of 0.85 µM for Aloisine B versus 0.15 µM for Aloisine A, representing a 5.7-fold difference . This difference is critical for researchers requiring a specific level of CDK1 inhibition in their assays.

CDK1 Cyclin B Kinase Inhibition

Comparative GSK-3β Inhibition: Aloisine B Demonstrates Moderate Potency Relative to Aloisine A

Against GSK-3β, a key target in Alzheimer's disease pathology, Aloisine B exhibits an IC50 of 0.75 µM, which is 125-fold less potent than Aloisine A's IC50 of 0.006 µM (6 nM) for this isoform . This vast difference highlights Aloisine B's more balanced CDK/GSK-3 inhibition profile compared to Aloisine A's extreme selectivity for GSK-3β.

GSK-3β Alzheimer's Disease Kinase Inhibition

Aloisine B Offers a Distinct Kinase Inhibition Profile Compared to Aloisine RP106

A direct comparison of inhibition profiles reveals that Aloisine B and Aloisine RP106, another analogue, exhibit different potency against key kinases. Aloisine RP106 inhibits CDK5/p25 with an IC50 of 1.5 µM, whereas Aloisine B shows weaker inhibition of CDK5/p35 with an IC50 of 13 µM . This 8.7-fold difference in CDK5 inhibition underscores the distinct functional outcomes of structural modifications within the aloisine family.

CDK5 GSK-3 Kinase Profiling

Balanced CDK1/GSK-3β Inhibition: A Unique Feature of Aloisine B

Aloisine B demonstrates a near-equipotent inhibition of CDK1 (IC50 = 0.85 µM) and GSK-3β (IC50 = 0.75 µM), resulting in a selectivity index of 1.1 . This balanced dual inhibition is a distinctive characteristic not shared by many other kinase inhibitors, including its analogue Aloisine A, which shows a marked preference for GSK-3β. The co-crystal structure confirms Aloisine B's competitive binding at the ATP pocket [1].

CDK1 GSK-3β Selectivity Index

Conserved Cellular Mechanism: G1 and G2 Cell Cycle Arrest in Human Cells

Aloisine B induces cell cycle arrest in both G1 and G2 phases, a phenotype consistent with its CDK inhibition profile [1]. This mechanism is a class-level characteristic shared with other aloisines, such as Aloisine A, which also arrests cells in both G1 and G2 phases [2]. While this demonstrates functional conservation within the family, it does not provide a point of differentiation for Aloisine B.

Cell Cycle G1 Arrest G2 Arrest

Optimized Research Applications for Aloisine B Based on Empirical Evidence


Investigating Crosstalk Between CDK1 and GSK-3β in Cell Cycle and Wnt Signaling

Aloisine B's near-equipotent inhibition of CDK1 (IC50 = 0.85 µM) and GSK-3β (IC50 = 0.75 µM) makes it an ideal tool for dissecting the interplay between cell cycle regulation and Wnt signaling pathways. This balanced profile, with a selectivity index of 1.1, allows researchers to simultaneously modulate both kinases without the confounding effects of extreme selectivity for one target over the other [1].

Use as a Reference Inhibitor in CDK Assays Requiring Moderate Potency

For high-throughput screening campaigns or secondary assays where a moderately potent CDK inhibitor is needed as a positive control or reference standard, Aloisine B (CDK1 IC50 = 0.85 µM) provides a reliable and well-characterized option. Its defined potency serves as a valuable benchmark for comparing the activity of novel compounds, especially when extreme potency of tool compounds like Purvalanol B (CDK1 IC50 = 6 nM) is not required or could mask subtle effects [1].

Studying CDK-Mediated Cell Cycle Arrest with Minimal GSK-3β Bias

Researchers aiming to study the effects of CDK inhibition on cell cycle progression (G1 and G2 arrest) while minimizing the confounding influence of potent GSK-3β inhibition should select Aloisine B over Aloisine A. Aloisine B's balanced CDK/GSK-3β inhibition provides a more physiological-like perturbation, whereas Aloisine A's extreme GSK-3β selectivity (IC50 = 6 nM) introduces a strong bias that may dominate cellular responses [1].

SAR Studies on the Pyrrolopyrazine Scaffold for Kinase Selectivity

Aloisine B serves as a critical compound in structure-activity relationship (SAR) studies aimed at understanding how specific substitutions on the pyrrolopyrazine core influence kinase selectivity and potency. Direct comparison with Aloisine A and Aloisine RP106, which have documented differences in CDK1, CDK5, and GSK-3β inhibition, provides a clear framework for medicinal chemistry optimization [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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